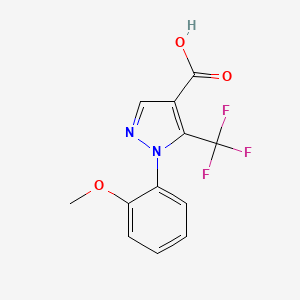

1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antifungal Applications

1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid: has been investigated for its potential as a sterol demethylase inhibitor (DMI). DMIs are a class of antifungal agents that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Research has shown that derivatives of this compound exhibit remarkable inhibitory activities against fungi such as Rhizoctonia solani , Fusarium graminearum , and Botrytis cinerea . These findings suggest that the compound and its derivatives could be valuable for the development of new antifungal agents.

Medicinal Chemistry

In medicinal chemistry, the trifluoromethyl group is known for increasing the metabolic stability and bioavailability of pharmaceuticals. The compound can serve as a key intermediate in the construction of fluorinated pharmacons. Its structural features may be leveraged to enhance the pharmacokinetic properties of new drugs .

Agriculture

The compound’s derivatives could be used in agriculture to develop novel pesticides. Given its antifungal properties, it could be formulated into products that protect crops from fungal pathogens, thereby improving yield and crop quality .

Industrial Uses

In industrial settings, the compound could be utilized in the synthesis of materials that require the incorporation of fluorinated groups. Such materials may include advanced polymers, agrochemicals, and surface coatings that benefit from the unique properties conferred by the trifluoromethyl group .

Environmental Applications

The compound’s derivatives may find applications in environmental science, particularly in the development of chemicals that are less harmful to the ozone layer. The trifluoromethyl group is associated with compounds that have lower global warming potential compared to fully halogenated counterparts .

Biotechnology Research

In biotechnology, the compound could be used in proteomics research. Its derivatives might interact with proteins or enzymes, providing insights into their function or serving as a basis for the design of biomolecule inhibitors .

Chemical Synthesis

The compound is a valuable synthetic target in chemical synthesis. It can be used as a synthon for constructing complex molecules, particularly in the field of organofluorine chemistry, where the introduction of fluorine atoms can significantly alter the chemical and physical properties of a molecule .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group often play an important role in pharmaceuticals and agrochemicals .

Mode of Action

Compounds with a trifluoromethyl group are known to undergo trifluoromethylation, which involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate . This process can significantly alter the properties of the compound and its interactions with its targets.

Biochemical Pathways

The trifluoromethylation process can influence various biochemical pathways, particularly those involving carbon-centered radical intermediates .

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds .

Result of Action

The addition of a trifluoromethyl group can significantly alter the properties of the compound, potentially leading to various molecular and cellular effects .

Action Environment

It’s known that environmental factors can significantly influence the action of pharmaceutical compounds .

properties

IUPAC Name |

1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-20-9-5-3-2-4-8(9)17-10(12(13,14)15)7(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUUIGGXHBRGDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391997 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

618070-64-7 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)

![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)